molecular formula C18H15F3N4O B1401881 4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol CAS No. 1311279-78-3

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol

Cat. No. B1401881
M. Wt: 360.3 g/mol
InChI Key: GONOUZLUUNIYNE-UHFFFAOYSA-N
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Description

“4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol” is a chemical compound with the molecular formula C18H15F3N4O and a molecular weight of 360.33 . It is a versatile material used in various scientific research studies due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidin-2-ol group attached to a phenyl group, which is further attached to a pyridin-2-yl group. The pyridin-2-yl group contains a trifluoromethyl group and a dimethylamino group .

Scientific Research Applications

Nonlinear Optical (NLO) Applications

Pyrimidine derivatives, due to their inherent structural features, have shown promising applications in nonlinear optics (NLO). A study on thiopyrimidine derivatives highlights their potential in NLO fields due to promising electronic and photophysical properties, indicated by their high nonlinear optical activity. This suggests their applicability in optoelectronic and high-tech applications, including photonic devices, where materials with significant NLO properties are crucial (Hussain et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Another aspect of pyrimidine derivatives is their biological activity, particularly in developing anticancer and anti-inflammatory agents. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing a structure-activity relationship (SAR) that could guide the design of future therapeutic agents (Rahmouni et al., 2016).

Antioxidant, Antitumor, and Antimicrobial Activities

The broad spectrum of biological activities exhibited by pyrimidine derivatives extends to antioxidant, antitumor, and antimicrobial effects. Microwave-assisted synthesis of new pyrazolopyridines has demonstrated significant antioxidant activity, as well as antitumor activity against liver and breast cell lines, and antibacterial and antifungal activities, underscoring their potential as multifunctional therapeutic agents (El‐Borai et al., 2013).

Material Science Applications

Pyrimidine derivatives are also of interest in material science, particularly in the synthesis of novel compounds with specific electronic and optical properties. The synthesis and Density Functional Theory (DFT) studies of pyrimidin-1(2H)-ylaminofumarate derivatives offer insights into their molecular properties, contributing to the development of materials with tailored features for specific applications (Saracoglu et al., 2020).

Antimicrobial and Anticancer Activities

Continuing with biological applications, novel fused pyrimidine derivatives possessing a trifluoromethyl moiety have shown pronounced inhibitory effects on the growth of tested cell lines, including antimicrobial and anticancer activities. This highlights the potential of pyrimidine derivatives in developing new therapeutic agents with enhanced efficacy against various diseases (Al-Bogami et al., 2018).

properties

IUPAC Name

6-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-11(4-6-12)14-7-8-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOUZLUUNIYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
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4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
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4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
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4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
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4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
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4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.